4,4-Bis(Diethoxyphosphoryl)butan-1-ol chemical structure and properties
4,4-Bis(Diethoxyphosphoryl)butan-1-ol chemical structure and properties
This is an in-depth technical guide on 4,4-Bis(Diethoxyphosphoryl)butan-1-ol , also known as Tetraethyl 4-hydroxybutane-1,1-diyldiphosphonate .
Chemical Structure, Synthesis, and Applications in Drug Delivery
Executive Summary
4,4-Bis(Diethoxyphosphoryl)butan-1-ol is a specialized organophosphorus intermediate critical to the development of bone-targeting therapeutics and dental materials. As a functionalized geminal bisphosphonate, it features a P-C-P backbone known for its high affinity to hydroxyapatite (the mineral component of bone) and enzymatic stability. Unlike clinical bisphosphonates (e.g., Alendronate) which possess a hydroxyl group at the geminal carbon (P-C(OH)-P), this molecule features a propyl linker terminating in a primary alcohol. This structural distinction allows it to serve as a versatile "anchor," enabling the conjugation of therapeutic agents, fluorophores, or polymers to bone surfaces without compromising the stability of the bisphosphonate moiety.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | Tetraethyl (4-hydroxybutane-1,1-diyl)bis(phosphonate) |
| Common Name | 4,4-Bis(Diethoxyphosphoryl)butan-1-ol |
| Molecular Formula | C₁₂H₂₈O₇P₂ |
| Molecular Weight | 346.29 g/mol |
| Physical State | Viscous, colorless to pale yellow liquid |
| Solubility | Soluble in polar organic solvents (Chloroform, Methanol, Ethanol, DMSO); Slightly soluble in water |
| CAS Number | Refer to specific vendor (e.g., 104199-63-1 for related analogs; verify batch) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Bisphosphonate Head (C1): Two diethoxyphosphoryl groups attached to a single carbon (C1). This domain is responsible for chelation to calcium ions in hydroxyapatite.
-
Propyl Linker (C2-C4): A three-carbon aliphatic chain that provides steric separation between the binding head and the payload.
-
Primary Hydroxyl Group (C4-OH): A reactive handle for chemical conjugation (e.g., esterification, oxidation, or conversion to a leaving group).
Synthesis & Manufacturing Protocols
The synthesis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol is typically achieved via a Michael addition followed by reduction. This route is preferred for its operational simplicity and scalability compared to direct alkylation methods.
Core Synthesis Workflow
-
Michael Addition: Reaction of tetraethyl methylenebisphosphonate with acrolein to form the aldehyde intermediate.
-
Reduction: Selective reduction of the aldehyde to the primary alcohol using Sodium Borohydride (
).
Detailed Protocol
Step 1: Formation of 4,4-Bis(diethoxyphosphoryl)butanal
-
Reagents: Tetraethyl methylenebisphosphonate (1.0 eq), Acrolein (1.2 eq), Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (catalytic amount), Anhydrous THF.
-
Procedure:
-
Dissolve tetraethyl methylenebisphosphonate in anhydrous THF under
atmosphere. -
Cool to 0°C and add the base (KOtBu) to generate the carbanion.
-
Add acrolein dropwise, maintaining the temperature below 5°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation: Monitor by TLC or
NMR (disappearance of vinyl protons of acrolein). -
Workup: Quench with saturated
, extract with DCM, and concentrate.
-
Step 2: Reduction to 4,4-Bis(Diethoxyphosphoryl)butan-1-ol
-
Reagents: Crude aldehyde from Step 1,
(0.5 eq), Ethanol/THF (1:1). -
Procedure:
-
Dissolve the crude aldehyde in Ethanol/THF at 0°C.
-
Add
portion-wise. -
Stir at 0°C for 1 hour, then warm to room temperature.
-
Workup: Quench with dilute HCl (careful of gas evolution), extract with chloroform, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO₂, MeOH:DCM gradient 0-5%).
-
Synthesis Logic Diagram
Caption: Two-step synthesis via Michael addition of acrolein followed by hydride reduction.
Physical & Chemical Properties[1][2][4][6][7][8][9][10][11]
Spectroscopic Characterization
-
NMR (CDCl₃, 400 MHz):
-
1.25–1.35 (t, 12H,
) -
1.6–1.9 (m, 4H,
) -
2.3–2.5 (tt, 1H,
) -
3.65 (t, 2H,
) -
4.1–4.2 (m, 8H,
)
-
1.25–1.35 (t, 12H,
-
NMR (CDCl₃): Single singlet or multiplet around
20–25 ppm (typical for gem-bisphosphonates).
Stability Profile
-
Hydrolytic Stability: The P-C-P bond is resistant to enzymatic hydrolysis, unlike P-O-P (pyrophosphate) bonds. The ester groups (P-OEt) are stable at neutral pH but can be hydrolyzed to phosphonic acids using Trimethylsilyl bromide (TMSBr) followed by methanolysis.
-
Thermal Stability: Stable up to ~150°C; decomposition may occur at higher temperatures with elimination of ethylene.
Functionalization & Applications
Drug Delivery Conjugates (Bone Targeting)
The primary application of this alcohol is as a "linker" to attach drugs to bone. The hydroxyl group acts as a nucleophile or can be activated to an electrophile.
Common Conjugation Strategies:
-
Esterification: Reaction with carboxylic acid-containing drugs (e.g., NSAIDs, chemotherapeutics) using DCC/DMAP.
-
Activation: Conversion to a Tosylate or Mesylate, followed by nucleophilic displacement by amines (e.g., to create amino-bisphosphonate analogs).
-
Polymerization: Reaction with methacryloyl chloride to form monomers (e.g., for dental adhesives or bone cements).
Functionalization Workflow
Caption: Divergent synthetic pathways for utilizing the hydroxyl handle in drug discovery and materials science.
Safety & Handling
-
Hazards: Organophosphonates can be mild irritants. The precursor (acrolein) is highly toxic and lachrymatory; all synthesis steps involving acrolein must be performed in a fume hood.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Hygroscopic; keep away from moisture to prevent partial hydrolysis of esters. -
Disposal: Dispose of as organophosphorus waste. Do not mix with strong oxidizers.[1]
References
-
Synthesis of Bisphosphonate Monomers: Bilgici, Z. S., et al. (2014).[2][3] "Synthesis and polymerizations of novel bisphosphonate-containing methacrylates derived from alkyl α-hydroxymethacrylates." Polymer International.[3] Link
-
Dental Adhesive Applications: Caglayan, A., et al. (2014). "Synthesis, Photopolymerization, and Adhesive Properties of Hydrolytically Stable Phosphonic Acid-Containing (Meth)acrylamides." Journal of Polymer Science Part A: Polymer Chemistry. Link
-
General Bisphosphonate Synthesis: McKenna, C. E., et al. (2008). "Functionalized gem-Bisphosphonates: Advances in the Synthesis and Prospects for Biomedical Application." Current Organic Chemistry. Link
-
Michael Addition Protocols: Yahyaoui, M., et al. (2018).[4] "Tetraethyl Methylenebisphosphonate: A Versatile Reagent." ResearchGate. Link
